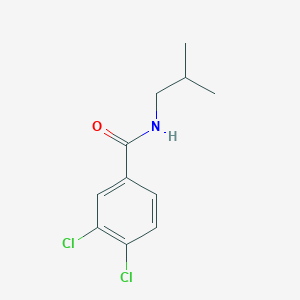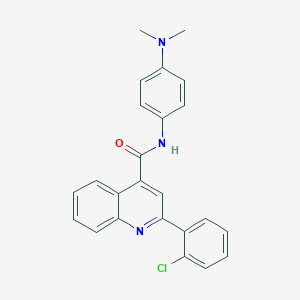
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a chemical compound with the CAS Number: 7454-68-4 . It has a molecular weight of 295.79 . The compound is solid at room temperature .
Molecular Structure Analysis
The compound contains two molecules in the asymmetric unit with different conformations . The C-SO(2)-NH-C torsion angles are 65.3(2) and 54.6(2)° and the aromatic rings are tilted relative to each other by 59.3(1) and 45.8(1)° in the two molecules .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 295.79 . The InChI Code is 1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Occurrence and Impact on Aquatic Environments : Chlorophenols, which share structural similarities with the target compound, have been evaluated for their environmental impact, especially in aquatic systems. These compounds generally exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary significantly depending on the presence of biodegrading microflora and other environmental conditions (Krijgsheld & Gen, 1986).
Toxicity and Environmental Fate of Pesticides : The pesticide industry produces high-strength wastewater containing toxic pollutants. Treatment and biodegradation of such wastewater are crucial for preventing environmental contamination and ensuring ecosystem health (Goodwin, Carra, Campo, & Soares, 2018).
Biodegradation
Biodegradation of Organosulfur Compounds in Petroleum : Studies on the biodegradation of organosulfur compounds, such as dibenzothiophenes, provide insight into the degradation pathways and metabolites formed during the process. This research is crucial for understanding the fate of similar compounds in petroleum-contaminated environments (Kropp & Fedorak, 1998).
Treatment Options for Pesticide Industry Wastewater : The pesticide production industry's wastewater, rich in recalcitrant compounds, poses a significant challenge for treatment and biodegradation. Biological processes and granular activated carbon have shown promise in effectively treating such high-strength wastewaters, highlighting the importance of advanced treatment methods in mitigating environmental impact (Goodwin et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOARWRMTEQRKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304141 |
Source


|
| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7454-68-4 |
Source


|
| Record name | NSC164352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide as revealed by the study?
A1: The study reveals that 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide crystallizes with two unique molecules in its asymmetric unit []. These two molecules exhibit distinct conformations, primarily differing in the torsion angles around the C—SO2—NH—C bond (65.3° and 54.6°) and the tilt angles between the two aromatic rings (59.3° and 45.8°) []. Furthermore, the crystal structure reveals the formation of dimers through pairs of N—H⋯O hydrogen bonds facilitated by inversion symmetry [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)




![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)